![molecular formula C16H11NO4 B3009840 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 691873-11-7](/img/structure/B3009840.png)
1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and a benzisoxazole group, which is a type of organic compound containing a benzene ring fused to an isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple aromatic rings and heterocycles. The benzodioxol group contains a 1,3-dioxole ring fused to a benzene ring, while the benzisoxazole group contains an isoxazole ring fused to a benzene ring . Further analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been studied for its potential anticancer properties. A series of derivatives bearing the 1,3-benzodioxol-5-yl motif have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to this core structure could lead to the development of potent anticancer agents.
Molecular Diversity Studies
The benzodioxol moiety is a common feature in molecules exhibiting a broad spectrum of biological activities. As such, this compound can serve as a scaffold for molecular diversity studies aimed at discovering new bioactive molecules .
Cell Cycle Analysis
Some derivatives of 1,3-benzodioxol-5-yl have been found to cause cell cycle arrest at the S phase in cancer cells, indicating that this compound could be used as a tool for studying cell cycle regulation and apoptosis .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta , a protein kinase involved in various cellular processes such as cell cycle control and signal transduction .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle control and signal transduction .
Pharmacokinetics
Based on structural similarities with other compounds, it can be hypothesized that its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its potential target, it may influence cell cycle progression and signal transduction processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell type in which the compound is active .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9(18)10-2-4-13-12(6-10)16(21-17-13)11-3-5-14-15(7-11)20-8-19-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSONMVQUKNVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

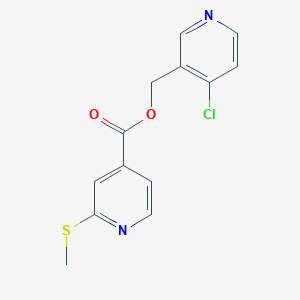
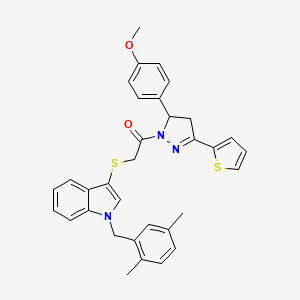

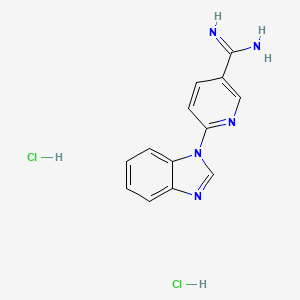
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
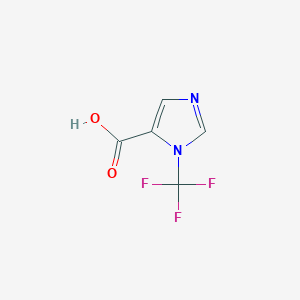
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
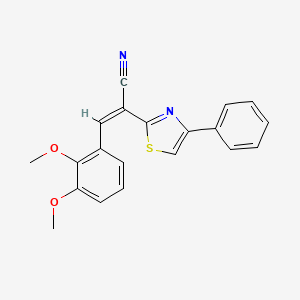
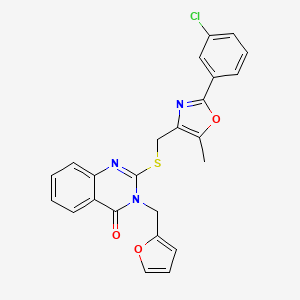

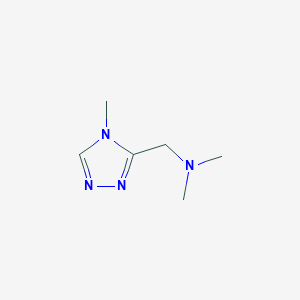

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)